molecular formula C10H19N3 B13256548 Hexyl(1H-imidazol-2-ylmethyl)amine

Hexyl(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13256548
M. Wt: 181.28 g/mol
InChI Key: VVPRMBUUWXGYJC-UHFFFAOYSA-N
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Description

Hexyl(1H-imidazol-2-ylmethyl)amine is a compound that features an imidazole ring substituted with a hexyl group and an amine group. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of the imidazole ring in this compound imparts unique chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl(1H-imidazol-2-ylmethyl)amine typically involves the reaction of hexylamine with an imidazole derivative. One common method is the alkylation of imidazole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Hexyl(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated imidazole derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Hexyl(1H-imidazol-2-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Hexyl(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(1H-imidazol-2-ylmethyl)amine
  • Ethyl(1H-imidazol-2-ylmethyl)amine
  • Propyl(1H-imidazol-2-ylmethyl)amine

Uniqueness

Hexyl(1H-imidazol-2-ylmethyl)amine is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C10H19N3/c1-2-3-4-5-6-11-9-10-12-7-8-13-10/h7-8,11H,2-6,9H2,1H3,(H,12,13)

InChI Key

VVPRMBUUWXGYJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=NC=CN1

Origin of Product

United States

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